Selective COX-2 Inhibition Comparable to Celecoxib
Derivative 4h of the 7‑chloroindolizine series exhibits selective COX‑2 inhibition with an IC₅₀ of 10.24 µM and a selectivity index (SI) of 3.09, comparable to the approved selective COX‑2 inhibitor celecoxib [1]. The assay was conducted in vitro, and the selectivity index represents the ratio of COX‑1 IC₅₀ to COX‑2 IC₅₀.
| Evidence Dimension | COX‑2 inhibitory activity (IC₅₀) and selectivity index |
|---|---|
| Target Compound Data | IC₅₀ = 10.24 µM; SI = 3.09 |
| Comparator Or Baseline | Celecoxib (selective COX‑2 inhibitor); comparable IC₅₀ and selectivity profile |
| Quantified Difference | Comparable potency and selectivity |
| Conditions | In vitro COX‑2 inhibition assay |
Why This Matters
Selective COX‑2 inhibition reduces gastrointestinal toxicity compared to non‑selective NSAIDs, making this scaffold attractive for anti‑inflammatory drug development without the safety liabilities of COX‑1 inhibition.
- [1] Tiwari, P., et al. (2026). One‑pot synthesis and biological evaluation of substituted 7‑chloroindolizines as antimicrobial, antioxidant, and anti‑inflammatory agents. Molecular Diversity. https://doi.org/10.1007/s11030-025-11441-x View Source
